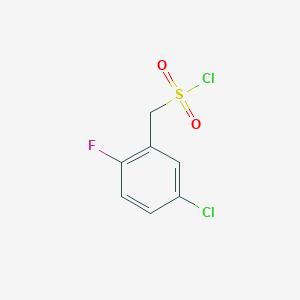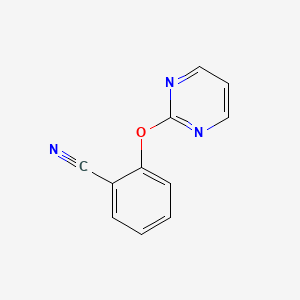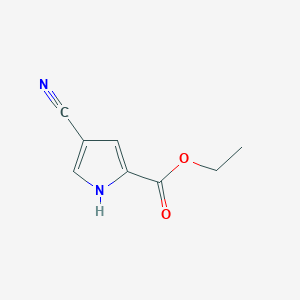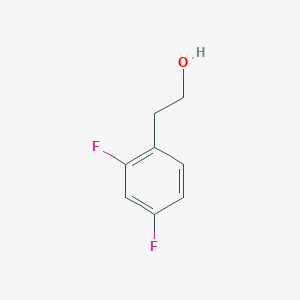
2-(2,4-Difluorophenyl)ethanol
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)ethanol is an aromatic alcohol molecule. It has a CAS number of 81228-02-6 and a molecular weight of 158.145 . The molecular formula is C8H8F2O . It is also known by other synonyms such as 2,4-difluorophenethyl alcohol and benzeneethanol, 2,4-difluoro- .
Synthesis Analysis
The synthesis of this compound can be achieved by various methods. One such method involves the asymmetric reduction of prochiral ketones . Another method involves the Grignard reaction of 2,4-difluorophenylmagnesium bromide with formaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The exact mass is 158.054321 .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used as a starting material for the synthesis of various organic compounds . It has been used in the bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (CFPO) into the chiral alcohol (S)-2-chloro-1-(3,4-difluorophenyl)ethanol ((S)-CFPL) .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The vapour pressure is 0.1±0.4 mmHg at 25°C .
Applications De Recherche Scientifique
Enzymatic Synthesis of Chiral Intermediates
- 2-(2,4-Difluorophenyl)ethanol derivatives, like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, are synthesized through enzymatic processes. Ketoreductase (KRED) enzymes are used for the bioreduction of related compounds, leading to high conversion rates and excellent enantiomeric excess. This process is environmentally friendly and efficient, making it valuable for industrial applications (Guo et al., 2017).
Stability and Degradation Analysis
- The stability and degradation behavior of compounds structurally similar to this compound, like NSC-726796, have been studied. High-performance liquid chromatography methods were developed to understand their degradation kinetics and mechanisms, which is crucial for determining the shelf-life and efficacy of such compounds (Guo et al., 2012).
Development of Water-Soluble Prodrugs
- Research includes the development of fosfluconazole, a water-soluble prodrug of Diflucan, where derivatives of this compound played a significant role. The discovery and process development for commercial-scale production of such prodrugs emphasize the importance of chemical research in prodrug discovery (Bentley et al., 2002).
Biocatalysis and Stereoselectivity
- The synthesis of chiral intermediates like (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, an antifungal agent intermediate, involves biocatalysis using bacterial strains. Optimizing reaction conditions can lead to high yields and enantiomeric excess, demonstrating the potential of microbial biocatalysis in pharmaceutical synthesis (Miao et al., 2019).
Engineering Alcohol Dehydrogenase for Improved Activity
- Alcohol dehydrogenases have been engineered to improve their activity and substrate tolerance for producing chiral alcohols similar to this compound. Techniques like "aromatic residue scanning" at potential plasticity sites in the enzymes have been applied to enhance their catalytic efficiency (Ye et al., 2023).
Investigation of Metabolic Pathways
- Studies on the metabolism of ethanol in the liver have shed light on the modifying factors and adaptive changes produced by its chronic administration. Understanding these metabolic pathways can provide insights into the metabolic behavior of related compounds (Videla & Israel, 1970).
Application in Luminescence and Data Security
- Cycloplatinated(II) complexes with derivatives of this compound exhibit unique luminescence switching properties. These properties have potential applications in areas like data security storage (Gao et al., 2019).
Safety and Hazards
Orientations Futures
Potential future directions for research include investigating the antiproliferative properties of 2-(2,4-Difluorophenyl)ethanol, and developing new materials based on its cross-linking properties. Another area of interest is the exploration of its use in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Phenolic compounds are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Phenolic compounds are known to have antioxidant properties and can protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,4-Difluorophenyl)ethanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Analyse Biochimique
Biochemical Properties
2-(2,4-Difluorophenyl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with carbonyl reductase enzymes, which are involved in the reduction of carbonyl compounds to alcohols. This interaction is crucial for the synthesis of certain pharmaceutical intermediates . Additionally, this compound can bind to specific receptors and proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been found to inhibit certain enzymes involved in the biosynthesis of lipids, thereby affecting lipid metabolism . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of this compound have been associated with toxic effects, including oxidative stress and apoptosis in certain tissues . Threshold effects have also been observed, where a specific dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of the compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. It can be localized to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound exerts its effects in the appropriate cellular context .
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQAPMRTVBEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

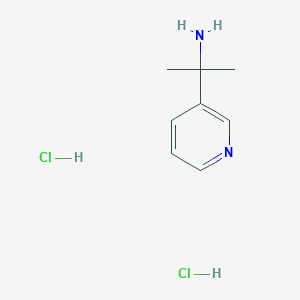
![2-(5-Phenyl-[1,2,3]triazol-1-YL)-ethylamine hydrochloride](/img/structure/B1423718.png)
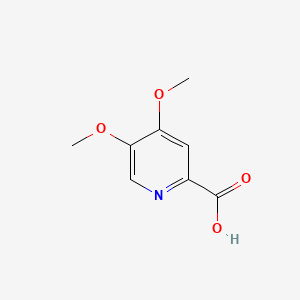


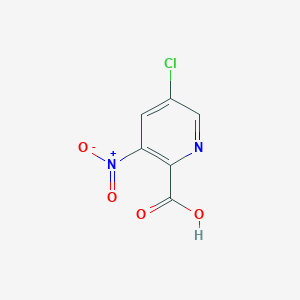



![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)

